molecular formula C14H11ClO2 B339313 2-(2-Chlorophenoxy)-1-phenylethanone

2-(2-Chlorophenoxy)-1-phenylethanone

Cat. No.: B339313
M. Wt: 246.69 g/mol
InChI Key: KGHKDTKCPWYXJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenoxy)-1-phenylethanone is a β-ketoaryl ether compound characterized by a phenylethanone backbone substituted with a 2-chlorophenoxy group at the α-position. The 2-chlorophenoxy group introduces steric and electronic effects that influence reactivity, solubility, and biological activity. For instance, derivatives of this compound have been explored for anticonvulsant and antifungal applications .

Properties

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

2-(2-chlorophenoxy)-1-phenylethanone

InChI

InChI=1S/C14H11ClO2/c15-12-8-4-5-9-14(12)17-10-13(16)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

KGHKDTKCPWYXJA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(2-Chlorophenoxy)-1-phenylethanone with analogous compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Key Comparisons of Structural Analogs

Compound Name Substituent/Modification Biological Activity Key Findings Reference
2-(2-Chlorophenoxy)-1-phenylethanone 2-Chlorophenoxy Anticonvulsant (in derivatives) Inactive alone; activity enhanced when combined with quinazolinone moieties
2-Bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone Bromo, chloro, sulfonyl groups Antifungal MIC 0.00195–0.0078 µg/mL against Candida spp.; low mammalian toxicity
2-(4-Chlorophenyl)-1-phenylethanone 4-Chlorophenyl Chemical intermediate mp 138°C, bp 351°C; used in β-ketoether synthesis
2-(2-Methylphenyl)-1-phenylethanone 2-Methylphenyl Analytical reference Lower structural similarity rankings in mass spectrometry studies
2-(2,4-Dichlorophenoxy)quinazolinone derivatives 2,4-Dichlorophenoxy + quinazolinone Anticonvulsant Higher activity than 2-chlorophenoxy analogs (e.g., compound 7f in )
2-(4-Nitrophenoxy)-1-phenylethanone (NPH-PE) 4-Nitrophenoxy Nonlinear optical material High second hyperpolarizability (γ) for optical applications

Physicochemical Properties

  • Solubility and Reactivity: The 2-chlorophenoxy group increases hydrophobicity compared to hydroxyl or methoxy substituents (e.g., 1-(2-hydroxy-5-methoxyphenyl)-2-phenylethanone in ). This impacts aggregation behavior and bioavailability.
  • Thermal Stability: Positional isomers like 2-(4-chlorophenyl)-1-phenylethanone exhibit higher melting points (138°C) than methyl-substituted analogs, reflecting stronger intermolecular interactions .

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